molecular formula C7H2Cl2FN B3179039 2,3-Dichloro-4-fluorobenzonitrile CAS No. 908123-82-0

2,3-Dichloro-4-fluorobenzonitrile

Cat. No.: B3179039
CAS No.: 908123-82-0
M. Wt: 190 g/mol
InChI Key: HMSAYXDLODTUNW-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzonitrile is an aromatic organic compound with the molecular formula C7H2Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Fluorinated Aromatic Compounds: The substitution reactions yield various fluorinated aromatic compounds.

    Coupled Products: Suzuki-Miyaura coupling results in biaryl compounds.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-fluorobenzonitrile primarily involves nucleophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring activates the compound towards nucleophilic attack. The nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which then eliminates the leaving group to yield the substituted product .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,3-Difluorobenzonitrile
  • 2,4-Difluorobenzonitrile

Comparison: 2,3-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, it has a different substitution pattern that affects its chemical behavior and applications .

Properties

IUPAC Name

2,3-dichloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSAYXDLODTUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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